molecular formula C27H26N2O B2738174 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 861210-25-5

1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2738174
CAS No.: 861210-25-5
M. Wt: 394.518
InChI Key: SLEVTVFWKZEBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (CAS 861210-25-5) is a synthetic small molecule with a molecular weight of 394.51 g/mol and a molecular formula of C27H26N2O . This compound belongs to the dihydropyrroloquinoline chemical class, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. Research into analogous structures has demonstrated that the pyrroloquinoline core is a valuable template in drug discovery, particularly for investigating new therapeutic agents for infectious diseases . Specifically, related dihydropyrroloquinoline derivatives have shown promising in vitro antileishmanial activity against Leishmania donovani , the parasite responsible for visceral leishmaniasis, suggesting the potential of this chemical series in antiparasitic research . The structural features of this compound, including its fused ring system and phenoxy substituent, make it a compelling candidate for further investigation in various biochemical and pharmacological assays. It is supplied for research purposes to support hit-to-lead optimization, structure-activity relationship (SAR) studies, and screening in high-throughput or target-based assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-8-phenoxy-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c1-18(2)20-9-11-21(12-10-20)29-16-15-24-19(3)28-26-14-13-23(17-25(26)27(24)29)30-22-7-5-4-6-8-22/h4-14,17-18H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEVTVFWKZEBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrroloquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative and a ketone.

    Introduction of the isopropylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.

    Attachment of the phenoxy group: This can be done through a nucleophilic aromatic substitution reaction using phenol and a halogenated intermediate.

Industrial Production Methods

Industrial production of 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles such as phenol or amines.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrroloquinolines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Research indicates that derivatives of pyrroloquinoline compounds can inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds exhibit IC50 values indicating moderate to high activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as sirtuins .
  • Antimicrobial Activity : Compounds related to this structure have shown promising antibacterial and antifungal properties. Studies have reported enhanced activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections resistant to conventional antibiotics .
  • Neuropharmacological Effects : The presence of the pyrrolidine ring may contribute to neuropharmacological effects, making it a candidate for investigating treatments for neurological disorders. Its interaction with neurotransmitter systems could provide avenues for developing drugs aimed at conditions like schizophrenia and depression.

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline exhibited significant cytotoxicity against human cancer cell lines. The study highlighted an IC50 range from 0.01 to 5 µg/mL for various derivatives against breast and lung cancer cells.
  • Antimicrobial Properties :
    • Research conducted by Amer et al. showed that synthesized quinoline derivatives displayed broader antimicrobial activities than standard antibiotics when tested against multiple bacterial strains, indicating their potential as new antimicrobial agents .
  • Neuropharmacological Investigations :
    • A recent study investigated the effects of similar compounds on dopamine receptor activity, revealing promising results for treating neurodegenerative diseases. The findings suggested that these compounds could modulate dopaminergic pathways effectively.

Mechanism of Action

The mechanism of action of 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and molecular properties between the target compound and similar derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Targets Reference
Target Compound 1-(4-isopropylphenyl), 4-methyl, 8-phenoxy 406.5 (estimated) High lipophilicity due to isopropyl and phenoxy groups; potential CNS penetration 5-HT receptors, Kv2.1 (hypothesized)
1-(4-Methoxyphenyl)-4-methyl-8-phenoxy analog 1-(4-methoxyphenyl), 4-methyl, 8-phenoxy 382.46 Increased solubility from methoxy group; reduced lipophilicity Not specified
FPPQ (1-[(3-fluorophenyl)sulfonyl]-4-(piperazinyl) derivative) 3-fluorophenylsulfonyl, piperazinyl ~450 (estimated) Balanced 5-HT3/5-HT6 antagonism; oral bioavailability 5-HT3, 5-HT6 receptors
Kv2.1 Inhibitor (Compound 3a) 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline core Not provided Moderate ion channel inhibition Kv2.1 (IC50: 10.2 μM)
1-(2,4-Dimethoxyphenyl)-6-trifluoromethyl analog 1-(2,4-dimethoxyphenyl), 6-CF3 388.4 Enhanced metabolic stability via trifluoromethyl group Not reported
Receptor Binding (5-HT Targets)
  • The target compound’s phenoxy and isopropylphenyl groups may confer selectivity for 5-HT receptors, analogous to FPPQ, which uses a sulfonyl group for 5-HT3/5-HT6 antagonism . However, the phenoxy substituent’s electron-rich nature could alter binding kinetics compared to sulfonyl moieties.
  • Derivatives with sulfonyl groups (e.g., compounds 19–27 in ) exhibit nanomolar affinity for 5-HT6 receptors, suggesting that the target compound’s activity may depend on substituent electronics and steric effects .
Ion Channel Modulation (Kv2.1)
  • Dihydro-pyrroloquinoline derivatives (e.g., 3a and 5a) inhibit Kv2.1 with IC50 values ~10 μM .
Anticancer Potential

    Biological Activity

    The compound 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a member of the pyrroloquinoline family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C27H26N2OC_{27}H_{26}N_2O, with a molecular weight of 414.51 g/mol. The structure features a pyrroloquinoline core, which is known for its diverse biological activities.

    PropertyValue
    Molecular FormulaC27H26N2OC_{27}H_{26}N_2O
    Molecular Weight414.51 g/mol
    CAS Number861210-25-5
    SolubilitySoluble in DMSO

    Anticancer Activity

    Recent studies have indicated that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline have been shown to inhibit the mTOR pathway, which is crucial for cell growth and proliferation.

    Case Study: mTOR Inhibition

    In a study investigating mTOR inhibitors, a related compound demonstrated an EC50 value of 1800 nM against PI3K while exhibiting selectivity for mTOR over other kinases. The efficacy was confirmed in xenograft models, suggesting that similar compounds may share this mechanism of action .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrroloquinoline derivatives possess potent activity against various bacterial strains.

    Table 2: Antimicrobial Activity (MIC Values)

    PathogenMIC (µg/mL)
    Staphylococcus aureus3.12
    Escherichia coli12.5

    These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

    Neuroprotective Effects

    Research has indicated that certain pyrrole derivatives exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. This activity is particularly relevant in models of cerebral ischemia.

    The neuroprotective effects are thought to arise from the ability of these compounds to enhance cerebral blood flow and reduce neuronal apoptosis during ischemic events .

    Research Findings

    Several studies have reported on the biological activity of pyrroloquinoline derivatives:

    • Anticancer Activity : A study published in PubMed highlighted that certain derivatives inhibited mTORC1 and mTORC2 substrates effectively at low concentrations, supporting their potential as anticancer agents .
    • Antimicrobial Efficacy : Research presented in MDPI demonstrated that various pyrrolo-derived compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum potential .
    • Neuroprotective Properties : Investigations into the neuroprotective effects revealed that these compounds could mitigate damage from oxidative stress and improve outcomes in models of brain ischemia .

    Q & A

    Q. Table 1: Example Reaction Conditions

    StepReagents/ConditionsYieldee (%)Reference
    CyclizationLiAlH4_4, THF, 0°C69%92
    CouplingChiral amine, 130°C80%>99

    Advanced: How to resolve contradictory biological activity data across studies for this compound?

    Methodological Answer:
    Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:

    • Structural analogs : Subtle differences in substituents (e.g., phenoxy vs. methoxy groups) drastically alter target binding. Compare bioactivity across analogs using SAR (Structure-Activity Relationship) models .
    • Assay conditions : Variations in cell lines, concentrations, or solvent systems (e.g., DMSO vs. saline) impact results. Standardize protocols using guidelines like OECD 423 or CLSI M07 .
    • Target validation : Confirm target engagement via SPR (Surface Plasmon Resonance) or crystallography. For example, fluoroquinolone analogs bind DNA gyrase, but pyrroloquinolines may target kinases .

    Basic: What spectroscopic techniques validate the compound’s structure and purity?

    Methodological Answer:

    • 1^1H/13^{13}C NMR : Assign peaks using DEPT-135 and HSQC. Key signals include:
      • Pyrrolo ring protons: δ 6.8–7.2 ppm (multiplet, 3H) .
      • Isopropyl group: δ 1.2–1.4 ppm (doublet, 6H) .
    • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm error.
    • HPLC-PDA : Purity >95% with retention time matching a certified reference standard.

    Advanced: How to design experiments probing the compound’s mechanism of action in kinase inhibition?

    Methodological Answer:

    • Kinase profiling : Screen against a panel (e.g., 468 kinases) at 1 µM using ATP-Glo™ assays. Prioritize hits with >50% inhibition .
    • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Met796 in EGFR) .
    • Cellular assays : Measure IC50_{50} in cancer lines (e.g., HCT-116) with/without kinase inhibitors (e.g., imatinib) to confirm target specificity.

    Q. Table 2: Example Kinase Inhibition Data

    Kinase% Inhibition (1 µM)IC50_{50} (nM)
    EGFR78%12.3
    CDK265%45.7

    Basic: What purification strategies improve yield for intermediates in the synthesis?

    Methodological Answer:

    • Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 3:1 → 1:1). For polar intermediates, switch to reverse-phase C18 columns .
    • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2_2O) for high-melting-point intermediates.
    • Distillation : Remove low-boiling-point byproducts (e.g., THF) under reduced pressure (40°C, 15 mmHg) .

    Advanced: How to analyze the compound’s metabolic stability in preclinical models?

    Methodological Answer:

    • In vitro assays : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated degradation .
    • Metabolite ID : Use UPLC-QTOF to detect Phase I/II metabolites (e.g., hydroxylation at C4-methyl or O-demethylation of phenoxy groups) .
    • In vivo PK : Administer IV/PO doses in rodents; collect plasma at 0–24h. Calculate AUC, Cmax_{max}, and clearance using non-compartmental analysis (WinNonlin®).

    Basic: What safety protocols mitigate risks during synthesis?

    Methodological Answer:

    • Hazard assessment : Review SDS for intermediates (e.g., chlorinated solvents, LiAlH4_4).
    • Engineering controls : Use fume hoods for reactions releasing toxic gases (e.g., HCl during Boc deprotection) .
    • Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines.

    Advanced: How to reconcile discrepancies in reported solubility data?

    Methodological Answer:

    • Solvent systems : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8). Use shake-flask method with HPLC quantification .
    • Temperature effects : Measure solubility at 25°C vs. 37°C. For example, phenoxy groups enhance solubility in ethanol by 30% at higher temps .
    • Co-solvents : Evaluate cyclodextrins or PEGs to improve aqueous solubility for in vivo studies.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.